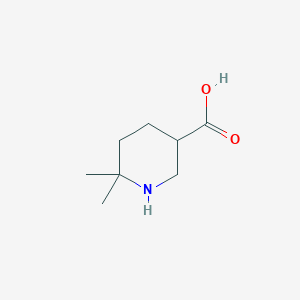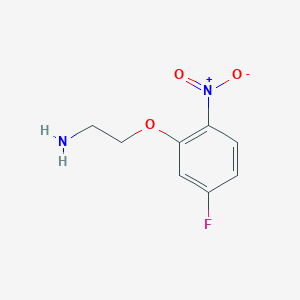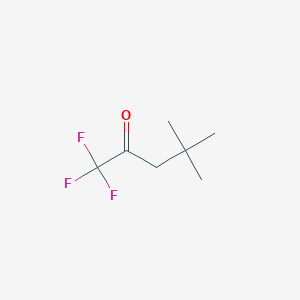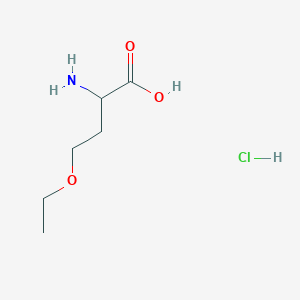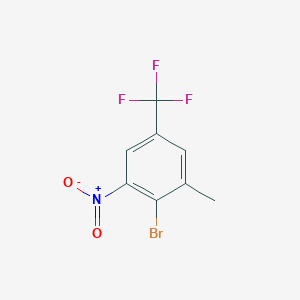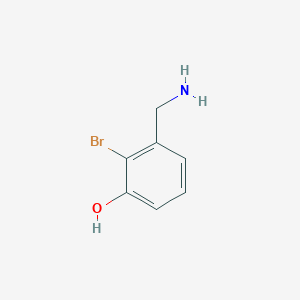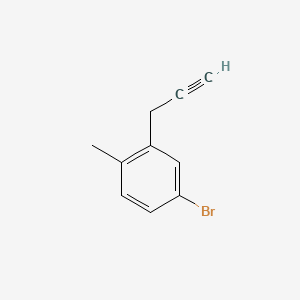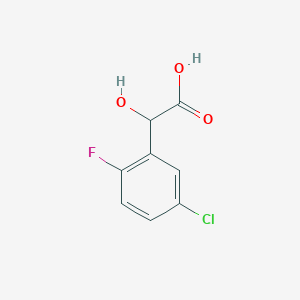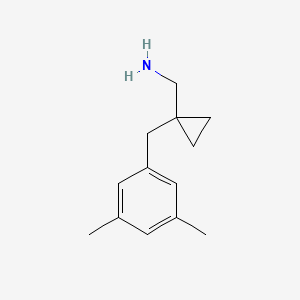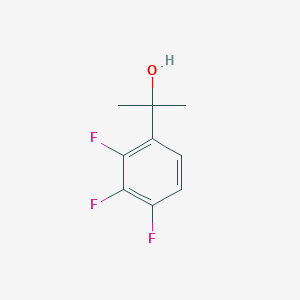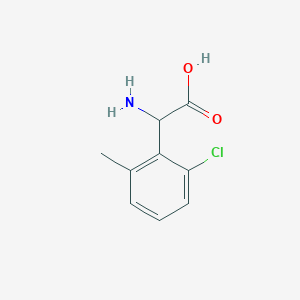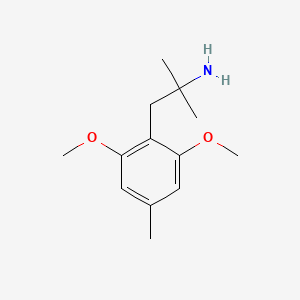
1-(2,6-Dimethoxy-4-methylphenyl)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethoxy-4-methylphenyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and a methyl group, along with an amine group attached to a propan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethoxy-4-methylphenyl)-2-methylpropan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethoxy-4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with 2-methylpropan-2-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Final Product: The resulting intermediate is then purified to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethoxy-4-methylphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,6-Dimethoxy-4-methylphenyl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxy-4-methylphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2,6-Dimethoxyphenyl)-2-methylpropan-2-amine
- 1-(4-Methoxyphenyl)-2-methylpropan-2-amine
- 1-(2,6-Dimethoxy-4-ethylphenyl)-2-methylpropan-2-amine
Uniqueness: 1-(2,6-Dimethoxy-4-methylphenyl)-2-methylpropan-2-amine is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(2,6-dimethoxy-4-methylphenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-9-6-11(15-4)10(8-13(2,3)14)12(7-9)16-5/h6-7H,8,14H2,1-5H3 |
InChI Key |
JXKHMBUDMDONMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)CC(C)(C)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



